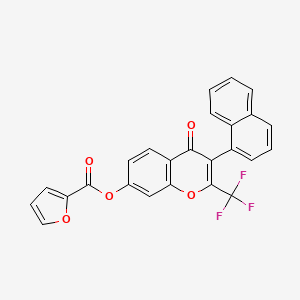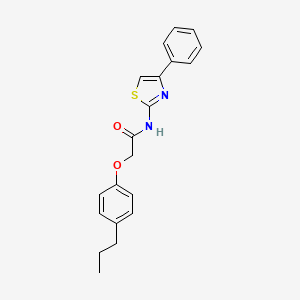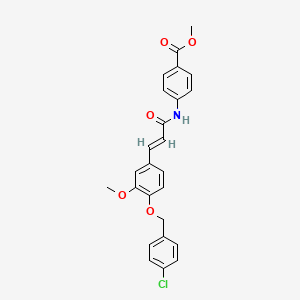
3-(naphthalen-1-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate
Overview
Description
3-(naphthalen-1-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate is a complex organic compound that features a unique combination of naphthalene, chromen, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-1-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common route includes the condensation of naphthalene derivatives with chromen and furan carboxylate under controlled conditions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(naphthalen-1-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan and chromen moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-(naphthalen-1-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 3-(naphthalen-1-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-1-yl furan-2-carboxylate
- 4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl derivatives
- Other chromen-furan conjugates
Uniqueness
What sets 3-(naphthalen-1-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate apart is its trifluoromethyl group, which imparts unique electronic properties. This makes it particularly valuable in medicinal chemistry for designing drugs with specific pharmacokinetic profiles.
Properties
IUPAC Name |
[3-naphthalen-1-yl-4-oxo-2-(trifluoromethyl)chromen-7-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H13F3O5/c26-25(27,28)23-21(17-8-3-6-14-5-1-2-7-16(14)17)22(29)18-11-10-15(13-20(18)33-23)32-24(30)19-9-4-12-31-19/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYUTJHRYYDBQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(OC4=C(C3=O)C=CC(=C4)OC(=O)C5=CC=CO5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H13F3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B3472636.png)
![1-(4-Fluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B3472641.png)
![2-(4-tert-butylphenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B3472650.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B3472657.png)

![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-fluorophenyl)acrylamide](/img/structure/B3472669.png)
![4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B3472672.png)
![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methylphenyl)acrylamide](/img/structure/B3472678.png)

![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxyphenyl)acrylamide](/img/structure/B3472697.png)
![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-ethoxyphenyl)acrylamide](/img/structure/B3472704.png)
![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B3472707.png)
![2-(2-bromo-4-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3472730.png)

